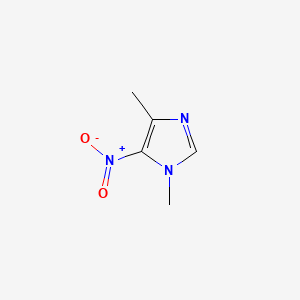

1,4-Dimethyl-5-nitroimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGUTYIXCZDKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206358 | |

| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57658-79-4 | |

| Record name | Imidazole, 1,4-dimethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,4-Dimethyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1,4-Dimethyl-5-nitroimidazole, a member of the nitroimidazole class of compounds. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and antiparasitic agents.[1][2] This document will delve into the synthesis, physicochemical characteristics, reactivity, and analytical methodologies pertinent to this specific isomer, providing a foundational resource for its application in research and development.

Molecular Identity and Physicochemical Characteristics

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a nitro group at the 5-position and methyl groups at the 1 and 4 positions defines its unique chemical nature and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57658-79-4 | [3] |

| Molecular Formula | C5H7N3O2 | [3] |

| Molecular Weight | 141.13 g/mol | [3] |

| Melting Point | 45°C | [3] |

| Appearance | Oily residue that crystallizes on standing | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of 4-methyl-5-nitroimidazole. A common and effective method involves the use of dimethyl sulfate as the methylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic routes for similar compounds.[3]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, combine 127 parts of 4-methyl-5-nitroimidazole with 350 parts of formic acid.

-

While stirring, add 126 parts of dimethyl sulfate to the mixture.

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

After cooling, remove the formic acid by distillation under reduced pressure (in vacuo).

-

Dissolve the resulting residue in 500 parts of water.

-

Adjust the pH of the aqueous solution to 1.8 using an aqueous ammonia solution. This step helps to separate the unreacted starting material.

-

Cool the solution to 5°C to precipitate the unreacted 4-methyl-5-nitroimidazole.

-

Filter the mixture to remove the solid, unreacted starting material.

-

Adjust the pH of the filtrate to 10 with an aqueous ammonia solution.

-

Perform a continuous exhaustive extraction of the basic filtrate with ethyl acetate.

Step 4: Isolation and Purification

-

Combine the ethyl acetate extracts and evaporate the solvent in vacuo.

-

The resulting oily residue, which is the crude this compound, will crystallize upon standing. A yield of approximately 74% can be expected.[3]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the aromaticity of the imidazole ring.

-

Reduction of the Nitro Group: A key feature of 5-nitroimidazoles is the susceptibility of the nitro group to reduction, particularly under anaerobic conditions.[6][7] This reduction is the basis of their biological activity, leading to the formation of reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions that can damage cellular macromolecules like DNA.[6][7]

-

Ring Stability: The imidazole ring is aromatic and generally stable. However, strong oxidizing or reducing conditions can potentially lead to ring cleavage.

-

Incompatibilities: As with many nitroaromatic compounds, this compound is incompatible with strong oxidizing agents.[4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the lone proton on the imidazole ring. The chemical shifts would be influenced by the positions of the substituents and the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum would reveal five distinct signals corresponding to the five carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-H stretching of the methyl groups and the aromatic ring, C=N and C=C stretching vibrations of the imidazole ring, and strong symmetric and asymmetric stretching bands for the N-O bonds of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹).

-

Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 141.13 g/mol .[3] Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the methyl groups. LC-MS/MS methods are commonly used for the sensitive detection of nitroimidazoles in various matrices.[8][9]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard and robust method for the separation and quantification of nitroimidazole compounds.[10][11][12]

General HPLC Protocol for Nitroimidazole Analysis

The following is a generalized protocol that can be adapted for the analysis of this compound.

Step 1: Sample Preparation

-

Accurately weigh the sample and dissolve it in a suitable solvent, such as a mixture of the mobile phase or acetonitrile/water.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Step 2: Chromatographic Conditions

-

Column: A C18 reverse-phase column is commonly used.[12]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical.[10][12]

-

Detection: UV detection is suitable, with the wavelength set to the absorbance maximum of the nitroimidazole chromophore (typically in the range of 270-320 nm).[10][12]

Step 3: Quantification

-

Prepare a series of calibration standards of known concentrations.

-

Generate a calibration curve by plotting the peak area versus the concentration.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Visualization of the Analytical Workflow

Caption: General analytical workflow for this compound via HPLC.

Mechanism of Biological Action

As a 5-nitroimidazole, the biological activity of this compound is predicated on the reductive activation of its nitro group within susceptible anaerobic organisms.[7][]

-

Cellular Uptake: The compound passively diffuses into the microbial cell.[7]

-

Reductive Activation: In the low-redox-potential environment of anaerobic cells, enzymes such as pyruvate:ferredoxin oxidoreductase transfer electrons to the nitro group. This reduces the nitro group, forming a highly reactive nitro radical anion.[6][7]

-

Cytotoxicity: This radical anion, and subsequent reduction products, are cytotoxic. They can covalently bind to and induce strand breaks in the DNA of the microorganism, inhibiting nucleic acid synthesis and leading to cell death.[7][]

This mechanism of action confers selective toxicity to anaerobic and microaerophilic pathogens, as the low redox potential required for activation is not present in aerobic host cells.[]

Visualization of the Mechanism of Action

Sources

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. Imidazole, 1,4-dimethyl-5-nitro- synthesis - chemicalbook [chemicalbook.com]

- 4. Cas 551-92-8,1,2-Dimethyl-5-nitroimidazole | lookchem [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lecturio.com [lecturio.com]

- 8. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

1,4-Dimethyl-5-nitroimidazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1,4-Dimethyl-5-nitroimidazole

For professionals in the fields of medicinal chemistry, pharmacology, and drug development, a deep understanding of the synthesis pathways of key pharmaceutical intermediates is paramount. This compound is a significant scaffold in the development of nitroimidazole-based therapeutics, known for their efficacy against anaerobic bacteria and protozoa. This guide provides a comprehensive overview of the core synthesis pathway, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached through a two-step process. A retrosynthetic analysis reveals that the target molecule can be disconnected at the N1-methyl bond, leading back to the key precursor, 4-methyl-5-nitroimidazole. This precursor, in turn, can be synthesized from the readily available starting material, 2-methylimidazole, through an electrophilic aromatic substitution reaction.

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the commercial availability and relatively low cost of 2-methylimidazole. The subsequent nitration and methylation steps are standard transformations in heterocyclic chemistry, allowing for a robust and scalable synthesis.

Synthesis of the Precursor: 4-Methyl-5-nitroimidazole

The initial and crucial step is the nitration of 2-methylimidazole. This reaction introduces the nitro group onto the imidazole ring, a key functional group for the biological activity of this class of compounds.

Mechanistic Considerations and Causality

The nitration of an imidazole ring is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The methyl group at the 2-position of the imidazole ring is an ortho-, para-directing group. However, in the acidic conditions of the reaction, the imidazole ring is protonated, which deactivates the ring towards electrophilic attack. Therefore, harsh reaction conditions, such as high temperatures, are often necessary to drive the reaction forward. The nitration of 2-methylimidazole can result in a mixture of isomers, primarily 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole. For the purpose of this guide, we will focus on the conditions that favor the formation of the desired precursor. It is important to note that many commercial sources provide this precursor as a mixture of 4- and 5-nitro isomers, often labeled as 2-methyl-4(5)-nitroimidazole.[1][2]

Experimental Protocol: Nitration of 2-Methylimidazole

This protocol is a synthesized representation of common industrial practices for the nitration of 2-methylimidazole.[1]

Materials:

-

2-Methylimidazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a stirrer and a cooling bath, dissolve 2-methylimidazole (0.44 moles, 36 grams) in 6 mL of concentrated nitric acid. The reaction is exothermic and should be controlled by adding ice to maintain a temperature of 30-40°C.

-

Slowly add 5 mL of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to boiling for 1 hour.

-

Cool the reaction mixture.

-

Add an additional 8 mL of a 1:1 mixture of sulfuric acid and nitric acid.

-

Heat the mixture for another hour.

-

Pour the reaction mixture onto ice to precipitate the nitro derivative.

-

Filter the precipitate and wash it three times with water.

-

Dry the precipitate in the air to obtain 2-methyl-5(4)-nitroimidazole.

Core Synthesis: N-Methylation of 4-Methyl-5-nitroimidazole

The final step in the synthesis is the methylation of the 4-methyl-5-nitroimidazole precursor at the N1 position. This is a nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks the methylating agent.

Rationale for Reagent Selection

A common and effective methylating agent for this transformation is dimethyl sulfate ((CH₃)₂SO₄).[3][4] It is a potent electrophile and readily reacts with the nucleophilic nitrogen of the imidazole ring.

The reaction is often carried out in the presence of formic acid.[3][4][5] Formic acid serves as a solvent and also as a catalyst. It can protonate the imidazole ring, and its conjugate base, formate, can act as a base to deprotonate the N-H of the imidazole, facilitating the nucleophilic attack on the dimethyl sulfate.

Detailed Experimental Protocol

The following protocol is based on a well-established method for the synthesis of this compound, also known as Dimetridazole.[3][4]

Materials:

-

4-Methyl-5-nitroimidazole (or 2-methyl-4(5)-nitroimidazole)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Formic Acid (HCOOH)

-

Aqueous Ammonia Solution (NH₄OH)

-

Ethyl Acetate

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 127 parts of 4-methyl-5-nitroimidazole, 350 parts of formic acid, and 126 parts of dimethyl sulfate.[3]

-

Heat the mixture under reflux for 4 hours.

-

After the reaction is complete, distill off the formic acid in vacuo.

-

Dissolve the residue in 500 parts of water.

-

Adjust the pH of the solution to 1.8 with aqueous ammonia solution. This step is crucial for separating the unreacted starting material.

-

Cool the mixture to 5°C. The unreacted 4-methyl-5-nitroimidazole will precipitate.

-

Filter off the unreacted starting material.

-

Adjust the pH of the filtrate to 10 with aqueous ammonia solution.

-

Perform a continuous exhaustive extraction with ethyl acetate.

-

Evaporate the ethyl acetate extract in vacuo. The oily residue will crystallize upon standing to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The purity of the final product is critical for its intended application. The described protocol includes a purification step through pH adjustment and extraction. For higher purity, recrystallization can be employed.

Recrystallization: The crude this compound can be recrystallized from a suitable solvent system, such as ethanol-water, to obtain a product with high purity.[6]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the purified compound should be determined and compared to the literature value. This compound has a reported melting point of 45°C.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530-1470 cm⁻¹) and the C=N bond of the imidazole ring (around 1605 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum should show signals corresponding to the two methyl groups and the proton on the imidazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Data Presentation

| Parameter | Nitration of 2-Methylimidazole | Methylation of 4-Methyl-5-nitroimidazole |

| Key Reagents | 2-Methylimidazole, HNO₃, H₂SO₄ | 4-Methyl-5-nitroimidazole, (CH₃)₂SO₄, HCOOH |

| Solvent/Catalyst | H₂SO₄ | HCOOH |

| Reaction Time | 2 hours | 4 hours |

| Reaction Temp. | Boiling | Reflux |

| Work-up | Precipitation, Filtration | pH adjustment, Extraction |

| Typical Yield | Variable | ~74% (of theoretical)[3] |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated Acids (Nitric and Sulfuric): These are highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes.

-

Dimethyl Sulfate: This is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution.

-

Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care, avoiding shock and high temperatures.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic chemistry principles. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers and drug development professionals can efficiently produce this valuable intermediate. The two-step pathway, starting from 2-methylimidazole, offers a reliable and scalable route. Adherence to detailed experimental protocols and stringent safety measures is essential for the successful and safe synthesis of this important compound.

References

-

Atia, A. J. K. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2431–2446. [Link]

- Patents Google. (n.d.). EP0072919B1 - Process for the preparation of 1,2-dimethyl-5-nitroimidazole of high purity.

- Patents Google. (n.d.). RU2528025C1 - Method of obtaining dimetridazole.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Imidazole, 1,4-dimethyl-5-nitro- synthesis - chemicalbook [chemicalbook.com]

- 4. EP0072919B1 - Process for the preparation of 1,2-dimethyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 5. RU2528025C1 - Method of obtaining dimetridazole - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,4-Dimethyl-5-nitro-1H-imidazole: Synthesis, Structure, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Nitroimidazoles in Medicinal Chemistry

The nitroimidazole scaffold is a cornerstone in the development of therapeutics, particularly for diseases caused by anaerobic bacteria and protozoa.[1] The strategic placement of a nitro group on the imidazole ring imparts unique electronic properties that are crucial for their biological activity. This guide provides a comprehensive technical overview of a specific derivative, 1,4-dimethyl-5-nitro-1H-imidazole, a molecule of interest in medicinal chemistry and drug development. We will delve into its precise chemical identity, synthesis, structural characteristics, and the broader context of its potential applications.

Part 1: Nomenclature and Molecular Structure

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of focus is systematically named 1,4-dimethyl-5-nitro-1H-imidazole .

IUPAC Name: 1,4-dimethyl-5-nitro-1H-imidazole

CAS Number: 57658-79-4[2]

Molecular Formula: C₅H₇N₃O₂[2]

Molecular Weight: 141.13 g/mol [2]

The structure consists of a five-membered imidazole ring with methyl groups attached to the nitrogen at position 1 and the carbon at position 4. A nitro group is substituted at the carbon in position 5.

Caption: Chemical structure of 1,4-dimethyl-5-nitro-1H-imidazole.

Part 2: Synthesis of 1,4-Dimethyl-5-nitro-1H-imidazole

The primary route for the synthesis of 1,4-dimethyl-5-nitro-1H-imidazole involves the N-alkylation of a pre-existing nitroimidazole precursor.

Protocol: Synthesis from 4-Methyl-5-nitroimidazole

This synthesis is a well-documented procedure that utilizes 4-methyl-5-nitroimidazole as the starting material.[2][3]

Reaction Scheme:

Caption: Synthesis workflow for 1,4-dimethyl-5-nitro-1H-imidazole.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 127 parts of 4-methyl-5-nitroimidazole with 350 parts of formic acid and 126 parts of dimethyl sulfate.[3]

-

Reflux: Heat the reaction mixture under reflux for 4 hours.[3] The formic acid serves as a solvent, and the elevated temperature facilitates the methylation reaction. Dimethyl sulfate is a potent methylating agent.

-

Solvent Removal: After the reflux period, distill off the formic acid under vacuum.[3]

-

Work-up and Purification:

-

Dissolve the residue in 500 parts of water.

-

Adjust the pH of the solution to 1.8 with an aqueous ammonia solution.

-

Cool the mixture to 5°C to precipitate any unreacted 4-methyl-5-nitroimidazole, which is then removed by suction filtration.[3]

-

Adjust the filtrate to pH 10 with aqueous ammonia solution.

-

Perform a continuous exhaustive extraction with ethyl acetate.

-

Evaporate the ethyl acetate extract under vacuum. The resulting oily residue will crystallize upon standing.[3]

-

Yield: This process yields approximately 66 parts of 1,4-dimethyl-5-nitro-1H-imidazole, corresponding to a theoretical yield of 74%.[3]

Part 3: Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical and spectroscopic properties is essential for quality control, structural confirmation, and predicting the behavior of the compound in various experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 45 °C | [2][3] |

| Molecular Formula | C₅H₇N₃O₂ | [2] |

| Molecular Weight | 141.13 g/mol | [2] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

N-CH₃ (s): A singlet corresponding to the three protons of the methyl group at the N-1 position.

-

C-CH₃ (s): A singlet for the three protons of the methyl group at the C-4 position.

-

Imidazole Ring Proton (s): A singlet for the proton at the C-2 position of the imidazole ring.

¹³C NMR Spectroscopy (Predicted):

-

Signals corresponding to the two methyl carbons.

-

Signals for the three carbons of the imidazole ring (C2, C4, and C5). The carbon attached to the nitro group (C5) would likely be shifted downfield.

Infrared (IR) Spectroscopy (Predicted):

-

C-H stretching: Bands corresponding to the methyl groups.

-

N-O stretching (nitro group): Strong characteristic absorption bands for the asymmetric and symmetric stretching of the nitro group.

-

C=N and C=C stretching: Bands associated with the imidazole ring.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (141.13 m/z).

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the nitro group and cleavage of the methyl groups.

Part 4: Reactivity and Potential Applications in Drug Development

The reactivity of 1,4-dimethyl-5-nitro-1H-imidazole is largely governed by the electron-withdrawing nature of the nitro group and the aromaticity of the imidazole ring.

Key Aspects of Reactivity:

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This reduction is a key step in the mechanism of action of many nitroimidazole-based drugs.[1]

-

Electrophilic and Nucleophilic Substitution: The imidazole ring can undergo substitution reactions, although the presence of the nitro group deactivates the ring towards electrophilic attack.

Mechanism of Action and Biological Significance

The biological activity of 5-nitroimidazoles is contingent on the reductive activation of the nitro group within anaerobic organisms.[1] This process leads to the formation of cytotoxic radical anions and other reactive intermediates that can damage cellular macromolecules, including DNA, leading to cell death.

Caption: General mechanism of action for 5-nitroimidazole compounds.

While specific studies on the biological activity of 1,4-dimethyl-5-nitro-1H-imidazole are not extensively reported in readily available literature, its structural similarity to other 5-nitroimidazole drugs suggests potential as an antimicrobial agent. The substitution pattern, with methyl groups at positions 1 and 4, can influence its lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Conclusion

1,4-dimethyl-5-nitro-1H-imidazole is a distinct member of the nitroimidazole class of compounds with a well-defined structure and a clear synthetic pathway. While detailed experimental data on its spectroscopic properties and biological activity require further investigation, its chemical framework suggests potential for applications in medicinal chemistry, particularly in the development of novel antimicrobial agents. This technical guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of drug discovery and development.

References

-

PubChem. 1,4-dimethyl-5-nitro-imidazole. [Link]

-

PubChem. Dimetridazole. [Link]

-

PubMed Central. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. [Link]

-

Wikipedia. Nitroimidazole. [Link]

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

ResearchGate. Physicochemical properties of nitroimidazole antibiotics, DMZ:... [Link]

-

U.S. Environmental Protection Agency. 1H-Imidazole, 4-methyl-5-nitro- - Substance Details. [Link]

-

Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]

-

ResearchGate. Preparation of 4,5-nitroimidazole. [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

PubChem. 1,2-Dimethyl-4-nitro-1H-imidazole. [Link]

-

ResearchGate. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro | Request PDF. [Link]

-

LookChem. Cas 551-92-8,1,2-Dimethyl-5-nitroimidazole. [Link]

-

PubMed. Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

-

PubMed Central. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. [Link]

-

MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. [Link]

-

International Scholars Journals. 5-Nitroimidazole derivatives: A scope of Modification for Medicinal chemists. [Link]

-

ResearchGate. Researches and applications of nitroimidazole heterocycles in medicinal chemistry | Request PDF. [Link]

-

PubChem. 4-Methyl-5-nitroimidazole. [Link]

-

Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. [Link]

-

MDPI. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. [Link]

-

ACS Omega. Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. [Link]

-

PubMed Central. Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of 1,4-Dimethyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4-dimethyl-5-nitroimidazole, a member of the broader class of nitroimidazole compounds that have played a pivotal role in antimicrobial chemotherapy. While not as extensively studied as its close relatives like metronidazole and dimetridazole, understanding its discovery, synthesis, and biological context is crucial for researchers exploring the vast chemical space of nitroimidazole derivatives for novel therapeutic applications.

The Genesis of Nitroimidazoles: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of nitroimidazole discovery. The journey began in the 1950s with the isolation of azomycin (2-nitroimidazole) from a Nocardia mesenterica culture by Maeda et al. in 1953.[1] This natural product demonstrated antibacterial activity and sparked immense interest in the therapeutic potential of the nitroimidazole scaffold.[1]

Subsequent research efforts, notably by researchers at Rhône-Poulenc, led to the synthesis of a vast number of derivatives.[1] A significant breakthrough was the discovery that 5-nitroimidazole compounds, such as the now-famous metronidazole, possessed potent antiprotozoal activity with lower toxicity compared to their 2-nitro counterparts.[1] This discovery paved the way for the development of a class of drugs that have become indispensable in treating infections caused by anaerobic bacteria and protozoa.[2][3]

While the exact date and the specific researchers who first synthesized this compound are not prominently documented in readily available historical records, its synthesis falls within the broader exploration of the chemical space of 5-nitroimidazoles. The rationale for its synthesis was likely driven by the desire to understand the structure-activity relationships within this class of compounds, investigating how substitutions at the N-1 and C-4 positions of the imidazole ring would modulate biological activity.

Synthesis of this compound: A Practical Protocol

The primary and most cited method for the synthesis of this compound involves the methylation of 4-methyl-5-nitroimidazole. This precursor is synthesized through the nitration of 4-methylimidazole.

Synthesis of the Precursor: 4-Methyl-5-nitroimidazole

The synthesis of 4-methyl-5-nitroimidazole is a foundational step. While various nitration methods for imidazoles exist, a common approach involves the use of a nitrating mixture, such as nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 4-Methylimidazole

Causality: The strong acidic environment protonates the imidazole ring, making it less susceptible to oxidation by nitric acid, while the nitronium ion (NO₂⁺) generated in the mixture acts as the electrophile for the substitution reaction on the electron-rich imidazole ring.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methylimidazole in concentrated sulfuric acid, ensuring the mixture is well-cooled in an ice bath to manage the exothermic reaction.

-

Nitration: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the 4-methylimidazole solution, maintaining a low temperature (typically below 10°C) to control the reaction rate and prevent side reactions.

-

Reaction: Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH that maximizes the precipitation of 4-methyl-5-nitroimidazole.

-

Purification: Collect the precipitate by filtration, wash with cold water to remove residual acid and salts, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the purified product.

Methylation to this compound

The final step in the synthesis is the regioselective methylation of 4-methyl-5-nitroimidazole. The use of dimethyl sulfate in the presence of formic acid is a well-documented method.[4]

Experimental Protocol: Synthesis of this compound

Causality: Formic acid acts as a solvent and a catalyst in this reaction. The methylation occurs at the N-1 position of the imidazole ring, as the N-3 position is sterically hindered by the adjacent methyl group at C-4. Dimethyl sulfate is a potent methylating agent.

Step-by-Step Methodology: [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-5-nitroimidazole, formic acid, and dimethyl sulfate.

-

Reflux: Heat the mixture under reflux for approximately 4 hours.

-

Solvent Removal: After the reaction is complete, remove the formic acid by distillation under reduced pressure (in vacuo).

-

Work-up:

-

Dissolve the residue in water.

-

Adjust the pH to approximately 1.8 with an aqueous ammonia solution.

-

Cool the solution to 5°C to precipitate any unreacted 4-methyl-5-nitroimidazole, which is then removed by filtration.

-

Adjust the filtrate to a pH of 10 with aqueous ammonia solution.

-

-

Extraction: Continuously extract the basic aqueous solution with ethyl acetate.

-

Isolation: Evaporate the ethyl acetate extract under reduced pressure. The resulting oily residue will crystallize upon standing.

-

Characterization: The final product, this compound, is obtained with a reported melting point of 45°C.[4]

Caption: Synthetic pathway of this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not as abundant as for its more famous analogs. However, based on its structure and data from related compounds, we can infer some of its properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,2-Dimethyl-5-nitroimidazole (Dimetridazole) | 4-Methyl-5-nitroimidazole |

| Molecular Formula | C₅H₇N₃O₂ | C₅H₇N₃O₂ | C₄H₅N₃O₂ |

| Molecular Weight | 141.13 g/mol | 141.13 g/mol [5] | 127.10 g/mol |

| Melting Point | 45 °C[4] | 137-141 °C | ~224 °C (decomposes) |

| Appearance | Crystalline solid | White to yellow crystalline powder | Solid |

Spectroscopic analysis is essential for the structural confirmation of synthesized this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the lone proton on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR would provide signals for the five carbon atoms in the molecule, with the carbon bearing the nitro group and the carbons adjacent to the nitrogen atoms showing characteristic downfield shifts.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound (m/z 141.13) and provide fragmentation patterns that can aid in structural elucidation.[6]

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported in dedicated studies. However, based on the well-established mechanism of action for the 5-nitroimidazole class, we can hypothesize its potential biological effects.

General Mechanism of Action of 5-Nitroimidazoles

5-Nitroimidazoles are prodrugs that require reductive activation within the target organism.[7][8] This activation is a key determinant of their selective toxicity towards anaerobic microorganisms.

Caption: General mechanism of action of 5-nitroimidazole drugs.

The key steps in the mechanism of action are:

-

Uptake: The uncharged nitroimidazole prodrug diffuses into the anaerobic cell.

-

Reductive Activation: In the low-redox-potential environment of anaerobes, the nitro group undergoes a single-electron reduction, often catalyzed by proteins such as ferredoxin or pyruvate:ferredoxin oxidoreductase (PFOR).[7] This forms a highly reactive nitro radical anion.

-

Cytotoxicity: This short-lived radical anion, and other reduced intermediates, can damage cellular macromolecules, including DNA, leading to strand breakage and cell death.[8]

-

Recycling: In the presence of oxygen, the radical anion can be re-oxidized back to the parent compound, a futile cycle that prevents the accumulation of the toxic radical and explains the selective activity against anaerobes.

Potential Applications and Research Directions

Given its structural similarity to other biologically active 5-nitroimidazoles, this compound could be investigated for a range of therapeutic applications:

-

Antiprotozoal Activity: Like metronidazole and dimetridazole, it may exhibit activity against protozoan parasites such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[3][9]

-

Antibacterial Activity: It could be effective against a range of anaerobic bacteria, including Bacteroides fragilis and Clostridium species.[2][10][11]

-

Anticancer Activity and Radiosensitization: Some nitroimidazoles have been investigated as hypoxic cell radiosensitizers and cytotoxic agents against cancer cells.[12] The presence of the nitro group allows for selective reduction in the hypoxic environment of solid tumors, leading to cytotoxic effects.

Further research is warranted to systematically evaluate the in vitro and in vivo efficacy of this compound against a panel of clinically relevant microbes and cancer cell lines. Such studies would help to elucidate its specific biological activity profile and determine if the substitution pattern offers any advantages over existing nitroimidazole drugs.

Conclusion

This compound represents a piece of the larger, intricate puzzle of nitroimidazole chemistry and pharmacology. While its individual history is not as well-documented as that of its more famous counterparts, its synthesis and predicted biological activities are firmly rooted in the foundational discoveries that established the 5-nitroimidazole scaffold as a cornerstone of antimicrobial therapy. For researchers in drug development, compounds like this compound serve as important probes for understanding structure-activity relationships and as starting points for the design of novel therapeutic agents with improved efficacy and resistance profiles. The detailed synthetic protocols and mechanistic insights provided in this guide aim to facilitate further exploration of this and other understudied nitroimidazole derivatives.

References

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]

-

Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. PubMed. [Link]

-

Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. [Link]

-

Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. PMC. [Link]

-

Cytotoxicity assays on tested compounds in 2D and 3D assays format. ResearchGate. [Link]

-

Structures of 5-nitroimidazoles and metabolites. ResearchGate. [Link]

-

Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections. Pharmacotherapy. [Link]

-

In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

-

In vitro susceptibility of anaerobic bacteria to nitroimidazoles. PubMed. [Link]

-

A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. Request PDF. [Link]

-

A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. PubMed Central. [Link]

-

Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. PubMed. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

-

Preparation of 4,5-nitroimidazole. ResearchGate. [Link]

-

Determination of nitroimidazole residues in meat using mass spectrometry. ResearchGate. [Link]

-

Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. [Link]

-

2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-imidazole. Chemsrc. [Link]

-

"In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole (author's transl). Stork. [Link]

- Process for the preparation of 1,2-dimethyl-5-nitroimidazole of high purity.

-

Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Request PDF. [Link]

-

Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. Request PDF. [Link]

-

Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. PubMed. [Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]

-

Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Dimetridazole. PubChem. [Link]

-

1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. MDPI. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

(1)H- And (13)C-NMR Analysis of a Series of 1,2-diaryl-1H-4,5-dihydroimidazoles. PubMed. [Link]

-

1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Request PDF. [Link]

- PROCESS FOR THE PREPARATION OF DIMETHYL-1,2 NITRO-5 IMIDAZOLE.

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole, 1,4-dimethyl-5-nitro- synthesis - chemicalbook [chemicalbook.com]

- 5. Dimetridazole | C5H7N3O2 | CID 3090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 8. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]

- 9. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Executioner: An In-depth Technical Guide to the Mechanism of Action of 1,4-Dimethyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Imperative of Novel Antimicrobials

The relentless rise of antimicrobial resistance necessitates a continuous and innovative approach to the development of new therapeutic agents. Among the classes of compounds that have shown significant promise, the nitroimidazoles stand out for their efficacy against anaerobic bacteria and protozoa.[1][2][3] This guide delves into the nuanced mechanism of action of a specific, albeit less commonly cited, member of this family: 1,4-dimethyl-5-nitroimidazole. While much of the literature focuses on its progenitor, metronidazole, the core principles of bioactivation and cytotoxicity are conserved across the 5-nitroimidazole class.[3][4] This document will synthesize the established principles of 5-nitroimidazole activity and apply them to elucidate the putative mechanism of this compound, providing a framework for its further investigation and development.

I. The Chemical Architecture: A Prodrug Awaiting Activation

This compound is a heterocyclic aromatic compound characterized by a five-membered imidazole ring bearing a nitro group at the 5-position and methyl groups at the 1 and 4 positions. Like its congeners, it is a prodrug, meaning it is administered in an inactive form and requires intracellular metabolic activation to exert its cytotoxic effects.[1][2] The key to its selective toxicity lies in the low redox potential of anaerobic and microaerophilic organisms, which provides the necessary environment for the reductive activation of the nitro group.[5]

| Property | Description |

| Chemical Name | 1,4-Dimethyl-5-nitro-1H-imidazole |

| Molecular Formula | C₅H₇N₃O₂ |

| Core Structure | 5-Nitroimidazole |

| Key Functional Group | Nitro group (-NO₂) at the 5-position |

| Activation Requirement | Reductive metabolism |

II. The Activation Cascade: From Inert Prodrug to Cytotoxic Arsenal

The journey of this compound from a benign molecule to a potent cellular toxin is a multi-step process initiated within the target organism. This activation is contingent upon the enzymatic machinery unique to anaerobic and microaerophilic pathogens.

A. The Gatekeepers: Nitroreductases

The central players in the activation of 5-nitroimidazoles are a class of enzymes known as nitroreductases.[1][6] These enzymes, which are largely absent in aerobic mammalian cells, catalyze the reduction of the nitro group. This process typically involves the transfer of electrons from reduced ferredoxin or flavodoxin, which are key components of the electron transport chain in these organisms.[5]

The reduction is a stepwise process, with the initial and most critical step being a one-electron reduction to form a nitro radical anion.[7] This highly reactive intermediate is the first in a series of cytotoxic species generated from the parent compound.

Caption: Initial Activation of this compound.

B. The Arsenal of Destruction: Reactive Nitrogen Species and Other Intermediates

The formation of the nitro radical anion is just the beginning of the cytotoxic cascade. This unstable species can undergo further reduction to generate a portfolio of highly reactive molecules, including nitroso and hydroxylamine derivatives.[8] These intermediates are potent oxidizing and alkylating agents that can wreak havoc within the cell.

Furthermore, the interaction of these intermediates with intracellular oxygen can lead to a futile cycling process, regenerating the parent nitroimidazole and producing superoxide radicals. However, in the low-oxygen environment of target pathogens, the reduction pathway predominates, leading to the accumulation of cytotoxic species.[9] These reactive nitrogen species are the primary effectors of cellular damage.[10][11]

Caption: Formation of Cytotoxic Intermediates.

III. The Aftermath: Cellular Targets and Terminal Events

The reactive species generated from the activation of this compound are non-specific in their targets, leading to widespread cellular damage. The primary and most critical target is believed to be the pathogen's DNA.

A. DNA Damage: The Primary Mode of Cytotoxicity

The reduced intermediates of 5-nitroimidazoles can directly interact with DNA, causing a variety of lesions. These include:

-

Strand Breaks: The reactive species can induce both single and double-strand breaks in the DNA backbone, compromising its structural integrity.[7][12][13]

-

Adduct Formation: Covalent binding of the reactive intermediates to DNA bases can occur, leading to the formation of adducts that disrupt DNA replication and transcription.[9]

-

Helical Destabilization: The overall damage to the DNA structure leads to a loss of its helical conformation, ultimately triggering cell death pathways.[]

The extent of DNA damage has been shown to correlate with the one-electron reduction potential of the nitroimidazole, indicating that the efficiency of forming the initial nitro radical anion is a key determinant of cytotoxicity.[7][15]

B. Other Cellular Targets

While DNA is a primary target, the reactive intermediates can also damage other vital cellular components:

-

Proteins: Thiol-containing amino acids in proteins are particularly susceptible to oxidation and adduction by the reactive species, leading to enzyme inactivation and disruption of cellular functions.[9][16]

-

Lipids: Peroxidation of membrane lipids can compromise the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell lysis.[9]

The multi-targeted nature of the activated drug contributes to its potent bactericidal and protozoacidal activity.[17]

IV. Experimental Protocols for Mechanistic Elucidation

The following protocols provide a framework for investigating the mechanism of action of this compound.

A. Protocol 1: In Vitro Nitroreductase Activity Assay

This assay quantifies the ability of a cell-free extract from a target organism to reduce this compound.

1. Preparation of Cell-Free Extract: a. Culture the target anaerobic organism (e.g., Clostridium difficile or Bacteroides fragilis) to mid-log phase under strict anaerobic conditions. b. Harvest cells by centrifugation and wash with an anaerobic buffer (e.g., phosphate buffer with dithiothreitol). c. Resuspend the cell pellet in a smaller volume of the same buffer and lyse the cells by sonication or French press on ice. d. Centrifuge the lysate at high speed to pellet cell debris. The supernatant is the cell-free extract.

2. Assay Procedure: a. In an anaerobic chamber, prepare a reaction mixture containing the cell-free extract, a suitable electron donor (e.g., NADH or NADPH), and a buffer. b. Initiate the reaction by adding this compound to a final concentration in the micromolar range. c. Monitor the decrease in absorbance of the electron donor (e.g., at 340 nm for NADH) over time using a spectrophotometer. d. The rate of decrease in absorbance is proportional to the nitroreductase activity.

B. Protocol 2: DNA Damage Assessment via Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[12][13]

1. Cell Treatment: a. Expose the target organism to varying concentrations of this compound for a defined period under anaerobic conditions. b. Include a negative control (no drug) and a positive control (a known DNA damaging agent like hydrogen peroxide).

2. Comet Assay Procedure: a. Embed the treated cells in a low-melting-point agarose gel on a microscope slide. b. Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the DNA. c. Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail." d. Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. e. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Sources

- 1. The Role of Nitroreductases in Resistance to Nitroimidazoles - ProQuest [proquest.com]

- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.bangor.ac.uk [research.bangor.ac.uk]

- 7. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Reactive nitrogen species in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 15. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 5-Nitroimidazole Landscape and the Place of 1,4-Dimethyl-5-nitroimidazole

An In-Depth Technical Guide to the Biological Activity of 1,4-Dimethyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. While specific research on this compound is limited, this document synthesizes available data and extrapolates from the well-established pharmacology of the 5-nitroimidazole class to offer a predictive framework for its mechanism of action, antimicrobial and antiparasitic potential, and emerging applications in oncology. We will delve into the synthesis of this compound, its postulated mechanism of action via reductive activation, and the critical issue of resistance. Furthermore, this guide outlines key experimental protocols and future research directions to fully elucidate the therapeutic potential of this compound.

The 5-nitroimidazole scaffold is a cornerstone of antimicrobial therapy, particularly against anaerobic bacteria and protozoa.[1] Metronidazole, the prototypical drug of this class, is listed as an essential medicine by the World Health Organization and is widely used to treat infections caused by pathogens such as Giardia lamblia, Trichomonas vaginalis, Entamoeba histytica, Helicobacter pylori, and Clostridium difficile.[1] The biological activity of these compounds is intrinsically linked to the presence of the nitro group at the 5-position of the imidazole ring, which is crucial for their mechanism of action.[2]

This compound is a specific derivative within this important class of compounds. Its structure, featuring methyl groups at both the 1 and 4 positions, distinguishes it from more extensively studied analogues like dimetridazole (1,2-dimethyl-5-nitroimidazole) and metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). Understanding the biological implications of this specific substitution pattern is key to unlocking its potential therapeutic applications. This guide will explore the current, albeit limited, knowledge specific to this compound and build upon the broader understanding of the 5-nitroimidazole family to provide a thorough technical overview.

Synthesis of this compound

The synthesis of this compound can be achieved from the precursor 4-methyl-5-nitroimidazole. A documented synthetic route involves the methylation of the imidazole ring.[3]

Synthetic Protocol:

-

127 parts of 4-methyl-5-nitroimidazole are heated under reflux with 350 parts of formic acid and 126 parts of dimethyl sulfate for 4 hours.[3]

-

The formic acid is subsequently removed by distillation under vacuum.[3]

-

The resulting residue is dissolved in 500 parts of water, and the pH is adjusted to 1.8 using an aqueous ammonia solution.[3]

-

The solution is cooled to 5°C, and any unreacted 4-methyl-5-nitroimidazole is removed by suction filtration.[3]

-

The filtrate's pH is then adjusted to 10 with an aqueous ammonia solution.[3]

-

Continuous exhaustive extraction with ethyl acetate is performed.[3]

-

The ethyl acetate extract is evaporated in vacuo, yielding an oily residue that crystallizes upon standing to give this compound.[3]

This method provides a clear pathway for obtaining the compound for further biological evaluation.

Postulated Mechanism of Action: Reductive Activation and DNA Damage

The biological activity of 5-nitroimidazoles is dependent on the reductive activation of the nitro group, a process that occurs in the low-redox-potential environment of anaerobic organisms.[][5] It is highly probable that this compound follows this same fundamental mechanism.

The Reductive Activation Pathway:

-

Cellular Uptake: As a small, lipophilic molecule, this compound is expected to enter microbial cells via passive diffusion.[5]

-

Reduction of the Nitro Group: In the anaerobic environment of the target cell, the nitro group undergoes a one-electron reduction. This is often catalyzed by nitroreductases, which utilize reduced ferredoxin or flavodoxin as electron donors.[6]

-

Formation of a Nitro Radical Anion: This reduction results in the formation of a highly reactive and toxic nitro radical anion.[5]

-

DNA Damage: The generated radical anion, and other downstream reactive species, can then interact with and damage microbial DNA, leading to strand breakage and cell death.[] This disruption of nucleic acid synthesis is the ultimate bactericidal and protozoacidal effect.[]

Caption: Postulated mechanism of action for this compound.

Antimicrobial and Antiparasitic Potential: A Comparative Outlook

Expected Spectrum of Activity:

-

Protozoa: Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica

-

Anaerobic Bacteria: Helicobacter pylori, Clostridium difficile, Bacteroides fragilis

To provide context, the following table summarizes the in vitro activities of several well-characterized 5-nitroimidazoles against various pathogens.

| Compound | Organism | Activity (EC50/MIC) | Reference |

| Metronidazole | Giardia lamblia | EC50 = 6.1 µM | [9] |

| Metronidazole | Entamoeba histolytica | EC50 = 4.7 µM | [9] |

| Tinidazole | Giardia lamblia | ID90 range: 1.3-1.9 µM | [10] |

| Ornidazole | Giardia lamblia | ID90 range: 1.5-2.1 µM | [10] |

| 1-methyl-5-nitroimidazole carboxamide derivative | Giardia lamblia | EC50 = 1.6 µM | [9] |

The structural modifications at the N-1 and C-4 positions of the imidazole ring in this compound would be expected to influence its potency, solubility, and pharmacokinetic properties, potentially offering advantages over existing drugs.[7] Empirical testing is required to confirm its activity profile.

Emerging Potential in Oncology: Cytotoxic Activity

Recent research has begun to explore the cytotoxic properties of nitroimidazole derivatives against various cancer cell lines.[11] While direct studies on this compound are lacking, related compounds have demonstrated moderate to good cytotoxic activity.[11] For instance, certain 1,4-dihydropyridine derivatives bearing a nitroimidazole moiety at the C4 position have shown cytotoxic effects on cancer cell lines such as Raji, K562, Fen, and HeLa.[11] This suggests that the nitroimidazole scaffold, including the 1,4-dimethylated variant, may have potential as a basis for the development of novel anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium in a humidified incubator with 5% CO2 at 37°C.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Resistance Mechanisms

A significant challenge in the clinical use of 5-nitroimidazoles is the emergence of resistance. Any investigation into the biological activity of this compound must consider these potential resistance pathways.

Key Mechanisms of Resistance:

-

Decreased Reductive Activation: Mutations in or downregulation of the nitroreductases responsible for activating the prodrug can lead to reduced formation of the cytotoxic radical anion.

-

Increased Oxygen Tension: In some microaerophilic organisms, increased intracellular oxygen levels can compete for the electrons needed for nitroimidazole reduction, thereby decreasing the activation of the drug.

-

Efflux Pumps: Overexpression of efflux pumps can actively transport the drug out of the cell before it can be activated.

-

DNA Repair Mechanisms: Enhanced DNA repair mechanisms can counteract the damage caused by the activated drug.

Caption: Key mechanisms of resistance to 5-nitroimidazole compounds.

Pharmacokinetics: A Predictive Outlook

Specific pharmacokinetic data for this compound is not currently available. However, by examining related compounds, we can make some predictions. 5-nitroimidazoles are generally well-absorbed orally and distribute widely throughout the body. The methylation at the N-1 and C-4 positions may increase the lipophilicity of the molecule compared to metronidazole, which could influence its absorption, distribution, and ability to cross biological membranes, including the blood-brain barrier. Metabolism is likely to occur in the liver, and the resulting metabolites and parent compound would be excreted in the urine and feces. Empirical pharmacokinetic studies are essential to determine its half-life, bioavailability, and metabolic profile.

Future Research Directions

To fully characterize the biological activity of this compound, a systematic series of in vitro and in vivo studies is required.

-

In Vitro Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Protozoacidal Concentration (MBC/MPC) against a panel of clinically relevant anaerobic bacteria and protozoa, including both susceptible and resistant strains.

-

Cytotoxicity Screening: Evaluate the IC50 values against a broad panel of human cancer cell lines to explore its anticancer potential.

-

Mechanism of Action Studies: Confirm the reductive activation pathway and identify the specific nitroreductases involved. Investigate the precise nature of the damage to cellular macromolecules.

-

Pharmacokinetic Profiling: Conduct in vivo studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

In Vivo Efficacy Studies: Evaluate the therapeutic efficacy of this compound in animal models of anaerobic infections, parasitic diseases, and cancer.

Conclusion

This compound is a member of the critically important 5-nitroimidazole class of antimicrobial agents. While direct biological data for this specific compound are sparse, its structural similarity to well-characterized drugs like metronidazole and dimetridazole strongly suggests it possesses significant antimicrobial and antiparasitic activity, mediated by reductive activation to a DNA-damaging radical anion. Furthermore, emerging research into the cytotoxicity of related compounds indicates a potential, yet unexplored, role in oncology. This technical guide has provided a comprehensive framework based on established principles of 5-nitroimidazole pharmacology, outlining its synthesis, postulated mechanism of action, and potential applications. The detailed experimental protocols and future research directions presented here offer a clear roadmap for the scientific community to fully elucidate the biological activity and therapeutic potential of this compound.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Imidazole, 1,4-dimethyl-5-nitro- synthesis - chemicalbook [chemicalbook.com]

- 5. lecturio.com [lecturio.com]

- 6. researchgate.net [researchgate.net]

- 7. Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

Spectroscopic Data of 1,4-Dimethyl-5-nitroimidazole: A Technical Guide

Introduction

1,4-Dimethyl-5-nitroimidazole, also known by its common name Dimetridazole, is a nitroimidazole derivative with a history of use as an antiprotozoal agent.[1] Its molecular structure, comprising a substituted imidazole ring, dictates its chemical and physical properties, which are of significant interest to researchers in medicinal chemistry, drug development, and analytical science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and structural elucidation in various matrices.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is synthesized from available literature and spectral databases, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

| Atom Number | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-C3 | Imidazole ring proton | ~7.5 - 7.8 | Singlet |

| H-C6 | N1-Methyl protons | ~3.7 - 4.0 | Singlet |

| H-C7 | C2-Methyl protons | ~2.4 - 2.6 | Singlet |

Rationale for Predicted Chemical Shifts:

-

H-C3: The single proton on the imidazole ring is expected to be the most downfield signal due to the aromatic nature of the ring and the strong electron-withdrawing effect of the adjacent nitro group.

-

H-C6 (N1-CH₃): The methyl group attached to the N1 atom is deshielded by the aromatic ring and the adjacent C5-NO₂ group, leading to a predicted chemical shift in the range of 3.7-4.0 ppm.

-

H-C7 (C2-CH₃): The methyl group at the C2 position is less influenced by the nitro group and is expected to appear at a more typical alkyl-substituted aromatic chemical shift.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Instrument: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

Caption: Experimental workflow for acquiring ¹H NMR data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR data, a publicly available, experimentally verified ¹³C NMR spectrum for this compound is scarce. However, a predictive analysis based on the known chemical shifts of substituted imidazoles provides valuable insight.[2]

Predicted ¹³C NMR Data (in CDCl₃)

| Atom Number | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | Imidazole ring carbon | ~145 - 150 |

| C4 | Imidazole ring carbon | ~135 - 140 |

| C5 | Imidazole ring carbon | ~120 - 125 |

| C6 | N1-Methyl carbon | ~33 - 36 |

| C7 | C2-Methyl carbon | ~12 - 15 |

Rationale for Predicted Chemical Shifts:

-

C2, C4, and C5: The chemical shifts of the imidazole ring carbons are influenced by the nitrogen atoms and the nitro group. The C5 carbon, directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded. The C2 and C4 carbons will also be in the aromatic region, with their precise shifts influenced by the methyl and nitro substituents.

-

C6 (N1-CH₃): The methyl carbon attached to the nitrogen atom will be more downfield than a typical aliphatic carbon due to the electronegativity of the nitrogen.

-

C7 (C2-CH₃): The methyl carbon attached to the C2 of the imidazole ring will have a chemical shift in the typical aliphatic region.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

NMR Instrument: Utilize a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employ a standard broadband proton decoupling sequence.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. While a high-resolution spectrum is not widely published, the characteristic absorption bands can be predicted based on the molecular structure and comparison with related nitroimidazole compounds.[3][4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (imidazole ring) |

| 2980 - 2850 | C-H stretch | Aliphatic (methyl groups) |

| ~1550 - 1520 | Asymmetric NO₂ stretch | Nitro group |

| ~1480 - 1450 | C=N stretch | Imidazole ring |

| ~1360 - 1340 | Symmetric NO₂ stretch | Nitro group |

| ~1280 - 1250 | C-N stretch | Imidazole ring |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

FT-IR Spectrometer: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-